molecular formula C27H19ClFN3O2S2 B12016414 (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-01-2

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12016414
CAS No.: 624724-01-2
M. Wt: 536.0 g/mol
InChI Key: UQSPLOLPTMJGDP-OYKKKHCWSA-N
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Description

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a pyrazole ring, and various substituents such as chloro, methoxy, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole ring and the various substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro, methoxy, and fluorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one stands out due to its combination of functional groups and potential applications in various fields. Its unique structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

CAS No.

624724-01-2

Molecular Formula

C27H19ClFN3O2S2

Molecular Weight

536.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H19ClFN3O2S2/c1-34-23-12-9-18(13-22(23)28)25-19(16-32(30-25)21-5-3-2-4-6-21)14-24-26(33)31(27(35)36-24)15-17-7-10-20(29)11-8-17/h2-14,16H,15H2,1H3/b24-14-

InChI Key

UQSPLOLPTMJGDP-OYKKKHCWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C5=CC=CC=C5)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C5=CC=CC=C5)Cl

Origin of Product

United States

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